3-Ethoxy-4-ethynylbenzoic acid
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Overview
Description
3-Ethoxy-4-ethynylbenzoic acid: is an organic compound with the molecular formula C11H10O3 . It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and an ethynyl group at the fourth position of the benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-ethoxybenzoic acid.
Ethynylation: The ethynyl group is introduced at the fourth position of the benzene ring through a Sonogashira coupling reaction. This reaction involves the coupling of 3-ethoxybenzoic acid with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-ethynylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-ethoxy-4-carboxybenzoic acid or 3-ethoxy-4-formylbenzoic acid.
Reduction: Formation of 3-ethoxy-4-ethylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Ethoxy-4-ethynylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: this compound has potential applications in drug development. It can be used to synthesize novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-ethynylbenzoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the development of bioconjugates and drug delivery systems. The ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4-Ethynylbenzoic acid: Lacks the ethoxy group, making it less soluble and less reactive in certain chemical reactions.
3-Ethoxybenzoic acid: Lacks the ethynyl group, limiting its use in click chemistry and other applications requiring an ethynyl group.
4-Ethoxybenzoic acid: Similar to 3-Ethoxy-4-ethynylbenzoic acid but lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both ethoxy and ethynyl groups on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. The ethynyl group allows for click chemistry reactions, while the ethoxy group improves solubility and bioavailability.
Properties
IUPAC Name |
3-ethoxy-4-ethynylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-8-5-6-9(11(12)13)7-10(8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCIMSBZYEESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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